2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
2-(2,4-Dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative featuring a 2,4-dichloroanilino substituent at position 2 and a 3-pyridyl group at position 3. This compound belongs to a class of nitrogen-rich heterocycles known for their kinase inhibitory and anticancer properties . The 2,4-dichloroanilino group likely enhances electron-withdrawing effects and binding affinity to kinase targets, while the 3-pyridyl moiety may improve solubility and cellular uptake .
Properties
Molecular Formula |
C18H11Cl2N5O |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
2-(2,4-dichloroanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H11Cl2N5O/c19-11-3-4-14(13(20)8-11)23-18-24-16-15(17(26)25-18)12(5-7-22-16)10-2-1-6-21-9-10/h1-9H,(H2,22,23,24,25,26) |
InChI Key |
WZDQCISMLGFOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C(=O)NC(=NC3=NC=C2)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Chalcone Derivatives with 6-Aminothiouracil
Adapting methods from, chalcone intermediates (e.g., 6a–e ) react with 6-aminothiouracil (3 ) in ethanol under reflux to form 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives (7a–e ). This reaction proceeds via nucleophilic attack of the amine on the α,β-unsaturated ketone, followed by cyclodehydration. Key parameters include:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 60–75 |
| Temperature | Reflux (78°C) | — |
| Catalyst | None | — |
| Reaction Time | 6–8 hours | — |
1H NMR analysis of 7a reveals singlet signals at δ 12.51 and 13.23 ppm for NH groups, confirming cyclization.
Alternative Route via Pyridooxazinone Intermediates
As demonstrated in, pyridooxazinones (J1–J5 ) react with primary amines to form pyrido[2,3-d]pyrimidin-4(3H)-ones. For example, heating 2-(2-phenylthiazol-4-yl)ethylamine (G ) with pyridooxazinone derivatives in acetic anhydride at 170–180°C yields 3-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones (K1–K5 ) in 60–75% yield. This method could be adapted using a pyridooxazinone precursor with a halogen at position 5 to enable later functionalization.
Regioselective Functionalization of the Pyrido[2,3-d]Pyrimidinone Core
Introduction of the 2,4-Dichloroanilino Group at Position 2
Amination of chlorinated intermediates is a well-established strategy for introducing aryl amino groups. Using 2-chloropyrido[2,3-d]pyrimidin-4(3H)-one as a substrate, reaction with 2,4-dichloroaniline in the presence of a palladium catalyst enables Buchwald-Hartwig coupling:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Toluene | 65–78 |
| Catalyst | Pd(OAc)₂/Xantphos | — |
| Base | Cs₂CO₃ | — |
| Temperature | 110°C | — |
| Reaction Time | 12–18 hours | — |
13C NMR analysis of the product shows a characteristic C=O signal at δ 162–165 ppm, consistent with pyrimidinone carbonyl groups.
Suzuki-Miyaura Coupling for the 3-Pyridyl Group at Position 5
To introduce the 3-pyridyl moiety, a halogenated precursor (e.g., 5-bromopyrido[2,3-d]pyrimidin-4(3H)-one) undergoes Suzuki-Miyaura coupling with 3-pyridylboronic acid:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DME/H₂O (3:1) | 70–82 |
| Catalyst | Pd(PPh₃)₄ | — |
| Base | Na₂CO₃ | — |
| Temperature | 80°C | — |
| Reaction Time | 6–8 hours | — |
1H NMR confirms coupling success via aromatic proton signals at δ 8.45–8.78 ppm.
Optimization and Mechanistic Considerations
Solvent and Temperature Effects
Catalytic Systems
Purification Techniques
- Recrystallization : Crude products are purified via recrystallization from ethanol/water (1:3), yielding >95% purity.
- Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) resolves regioisomers.
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
Regioselectivity in Amination
Competing reactions at position 4 are minimized by using bulkier ligands (Xantphos) to sterically hinder undesired sites.
Stability of Intermediates
Halogenated precursors are sensitive to hydrolysis. Storage under anhydrous conditions at –20°C extends shelf life.
Chemical Reactions Analysis
2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroanilino group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, while reduction can lead to the formation of reduced analogs.
Scientific Research Applications
2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic organic molecule with a unique structure featuring pyrido and pyrimidine rings. It incorporates a dichloroaniline moiety and a pyridyl group, which contribute to its potential biological activity. The presence of chlorine atoms and nitrogen-containing rings enhances its chemical reactivity and may influence its pharmacological properties.
Scientific Research Applications
This compound and its derivatives show a range of biological activities, including anticancer and antimicrobial properties. Derivatives of this compound may exhibit inhibitory effects on certain kinases, which are critical in cell signaling pathways related to cancer progression. The dichloroaniline and pyridyl substituents may enhance these biological activities through synergistic effects or increased lipophilicity, allowing for better membrane permeability.
Potential in Medicinal Chemistry
this compound has potential applications in medicinal chemistry as a lead compound for drug development targeting various diseases, particularly cancers. Its structure suggests that it could act as an inhibitor for specific protein kinases involved in tumor growth and proliferation. Additionally, its unique chemical properties may allow it to serve as a scaffold for developing more potent analogs with improved efficacy and selectivity against cancer cells.
Studies and Techniques
Studies examining the interactions of this compound with biological targets are crucial for understanding its mechanism of action. These studies often utilize techniques such as molecular docking simulations to predict binding affinities to kinase targets. Experimental validation through enzyme assays can further elucidate its inhibitory potential against specific kinases involved in cancer pathways.
Structural Similarity
The unique combination of a dichloroaniline group and a 3-pyridyl substituent distinguishes this compound from others in its class. The presence of two chlorine atoms may enhance its reactivity and biological activity compared to compounds with fewer halogen substitutions.
Mechanism of Action
The mechanism of action of 2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activities. For example, it could inhibit the activity of certain kinases or other enzymes involved in cellular signaling pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Anticancer Activity :
- Compound 5a (pyrazolyl-substituted) demonstrated superior potency against HepG-2 cells (IC50: 0.3 μM) compared to doxorubicin (IC50: 0.6 μM) .
- The 2-hydrazinyl-thiophene analog 8a showed enhanced activity due to the thiophene’s electron-rich aromatic system, which may improve DNA intercalation .
Adamantane derivatives (e.g., 6a-j) displayed broad-spectrum antimicrobial effects, attributed to the adamantane group’s lipophilicity and membrane penetration .
Synthetic Feasibility :
- Hydrazinyl precursors (e.g., 9a ) are typically synthesized in moderate yields (45–69%), with purification challenges due to high melting points (>250°C) .
Impact of Substituents on Pharmacokinetics
- 2,4-Dichloroanilino Group: Enhances kinase binding via halogen bonding but may reduce solubility .
- 3-Pyridyl vs. Phenyl : The 3-pyridyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., 5a , 8a ) .
- Mercapto vs. Hydrazinyl : Mercapto groups (e.g., 2b ) increase reactivity but may lead to off-target interactions, whereas hydrazinyl groups (e.g., 9a ) stabilize metal coordination in kinase inhibition .
Molecular Modeling and Target Selectivity
- Docking studies on analogs suggest that 2-hydrazinylpyrido[2,3-d]pyrimidines bind to ATP pockets of kinases (e.g., EGFR, VEGFR2) via hydrogen bonding with the hydrazine moiety .
- Adamantane derivatives show dual activity, targeting both microbial enzymes and mammalian kinases, likely due to conformational flexibility .
Biological Activity
2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₈H₁₉Cl₂N₅O
- Molecular Weight : 392.3 g/mol
- CAS Number : 1144477-26-8
These properties suggest a complex structure that may contribute to its varied biological activities.
Antimicrobial Activity
Research has indicated that pyrido[2,3-d]pyrimidine derivatives exhibit antimicrobial properties. A study highlighted the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) demonstrating significant antibacterial activity .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 2 | 5 | Active |
| 3 | 4–8 | Active |
| 4 | 2–4 | Active |
| 5 | 5 | Active |
| 6 | 20 | Active |
This table illustrates the comparative potency of various derivatives, showcasing the compound's potential in treating resistant bacterial infections.
Anticancer Activity
The compound has been investigated for its anticancer properties. Pyrido[2,3-d]pyrimidines have shown promise as selective inhibitors of tyrosine kinases associated with cancer progression. In vitro studies have reported that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast and gastric cancers .
Anti-inflammatory and Analgesic Effects
Pyrido[2,3-d]pyrimidines have also been recognized for their anti-inflammatory and analgesic activities. The mechanism involves inhibition of specific pathways related to inflammation and pain perception. Research indicates that these compounds can modulate inflammatory responses effectively .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated several pyrido[2,3-d]pyrimidine derivatives for their antimicrobial activity against a panel of pathogens. The results confirmed that compounds with substitutions at the pyridine and aniline positions exhibited enhanced activity against MRSA compared to standard antibiotics .
- Anticancer Research : In another investigation, derivatives of the compound were tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step approach is typically employed, starting with condensation of pyrimidine precursors followed by functionalization at the 2- and 5-positions. For example, catalytic acid conditions (e.g., p-toluenesulfonic acid) can facilitate cyclization, as demonstrated in one-step syntheses of analogous pyrido[2,3-d]pyrimidines . Solvent selection (e.g., DMF or THF) and temperature control (50–100°C) are critical for minimizing side reactions. Reaction progress should be monitored via TLC or HPLC to optimize yield and purity .
Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR spectroscopy to verify substituent positions and aromatic proton environments .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as shown in studies of ethyl-substituted pyrrolo-pyrimidines .
- HPLC with UV detection (≥95% purity threshold) to assess impurities .
Q. What in vitro assays are appropriate for initial evaluation of kinase inhibition activity?
- Methodological Answer : Conduct ATP-competitive binding assays using recombinant kinases (e.g., EGFR, Src-family kinases) to determine IC₅₀ values. Compare results to structurally related compounds, such as 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine derivatives, which exhibit selectivity for specific kinase domains . Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) for high-throughput screening .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to explore modifications at the 2,4-dichloroanilino moiety?
- Methodological Answer : Systematically replace chlorine atoms with other halogens (F, Br) or electron-withdrawing groups (e.g., CF₃) to assess effects on kinase binding. Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with kinase active sites, referencing studies on chloro-substituted pyrido[2,3-d]pyrimidines . Synthesize analogs with varied substituents (e.g., methyl, methoxy) and compare inhibitory potency via dose-response assays .
Q. How can researchers resolve contradictions between in vitro potency and cellular activity data?
- Methodological Answer : Discrepancies may arise from poor cellular permeability or metabolic instability. Address this by:
- Parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion .
- LC-MS/MS analysis of intracellular compound levels after treatment .
- Proteolysis-targeting chimera (PROTAC) strategies to enhance target engagement in cells .
- Use orthogonal assays (e.g., Western blotting for phospho-target proteins) to validate cellular target modulation .
Q. What methodologies are recommended for studying environmental degradation pathways of this compound?
- Methodological Answer : Employ mass balance studies in simulated environmental matrices (soil, water). Use high-resolution LC-QTOF-MS to identify degradation products, as outlined in Project INCHEMBIOL’s protocols for tracking abiotic/biotic transformations . Assess photolytic stability under UV light (λ = 254–365 nm) and hydrolytic degradation at varying pH (3–9) .
Q. How can computational models predict physicochemical properties and bioavailability?
- Methodological Answer : Use ACD/Labs Percepta to calculate logP, solubility, and pKa values, validated against experimental data for morpholino-substituted pyrrolo[2,3-d]pyrimidines . Apply SwissADME or pkCSM to predict oral bioavailability, blood-brain barrier penetration, and CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
